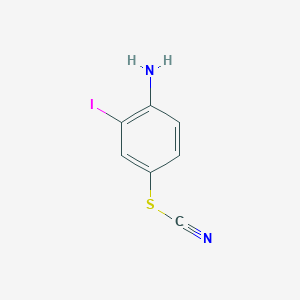

2-Iodo-4-thiocyanatoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2S |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

(4-amino-3-iodophenyl) thiocyanate |

InChI |

InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 |

InChI Key |

MDZIJVUSNRPHJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)I)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis of 2-Iodo-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Iodo-4-thiocyanatoaniline, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the absence of a documented one-pot synthesis, this guide outlines a two-step approach, commencing with the synthesis of 2-iodoaniline followed by its regioselective thiocyanation. A viable alternative route, starting from 4-thiocyanatoaniline, is also discussed.

Recommended Synthesis Pathway: Thiocyanation of 2-Iodoaniline

The recommended pathway involves the initial synthesis of 2-iodoaniline from aniline, followed by a para-selective thiocyanation to yield the target compound, this compound. This route is favored due to the generally reliable and well-documented procedures for the para-functionalization of anilines.

Logical Workflow of the Recommended Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-thiocyanatoaniline

Disclaimer: Publicly available experimental data for 2-Iodo-4-thiocyanatoaniline is limited. This guide provides a comprehensive overview of the predicted physicochemical properties and plausible synthetic routes for this compound, based on established chemical principles and data from the closely related analog, 2-Nitro-4-thiocyanatoaniline. All experimental data presented is for 2-Nitro-4-thiocyanatoaniline and should be considered as a proxy, acknowledging the electronic and steric differences between an iodo and a nitro substituent.

Introduction

This compound is an aromatic organic compound containing an aniline backbone substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. Its structural features, combining a halogen atom and a pseudohalogen, suggest its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. The presence of the aniline moiety provides a reactive site for further functionalization, while the iodo and thiocyanato groups can participate in various coupling and transformation reactions. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals interested in this compound.

Physicochemical Properties

Due to the lack of direct experimental data for this compound, the physicochemical properties of its close structural analog, 2-Nitro-4-thiocyanatoaniline, are presented below for comparative purposes.

Table 1: Physicochemical Properties of 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂S | [1] |

| Molecular Weight | 195.20 g/mol | |

| Melting Point | 113 °C (literature) | [2] |

| Boiling Point | 378.9 ± 32.0 °C (Predicted) | [3] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -2.09 ± 0.10 (Predicted) | [3] |

| LogP | 2.85 (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Appearance | Yellow Solid | [3] |

Table 2: Spectroscopic and Identification Data of 2-Nitro-4-thiocyanatoaniline

| Identifier | Value |

| IUPAC Name | 2-Nitro-4-thiocyanatoaniline |

| SMILES | Nc1ccc(SC#N)cc1--INVALID-LINK--=O |

| InChI | 1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 |

| InChIKey | QUWHIBBGKKRYFW-UHFFFAOYSA-N |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for the thiocyanation of anilines.

Hypothetical Synthesis of this compound

A potential synthetic pathway for this compound involves the electrophilic thiocyanation of 2-iodoaniline. This method is analogous to the synthesis of 2-Nitro-4-thiocyanatoaniline from 2-nitroaniline.[4][5]

Reaction Scheme:

Caption: Hypothetical synthetic route to this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: To a stirred solution of 2-iodoaniline in glacial acetic acid, add ammonium thiocyanate (NH₄SCN).

-

Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise, maintaining the temperature below 15°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Workup: Pour the reaction mixture into a large volume of cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the substitution pattern on the aromatic ring and confirm the presence of the amino and thiocyanato groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the amine and the sharp, strong C≡N stretch of the thiocyanate group.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been reported. However, based on the known activities of related iodoanilines and thiocyanatoanilines, some potential areas of interest for biological investigation can be proposed. Iodoanilines are known to be important building blocks in the synthesis of various pharmaceuticals, including anti-cancer agents.[6][7] Isothiocyanates, which can be derived from thiocyanates, are known for their chemopreventive and anticancer properties.[8][9]

Hypothetical Signaling Pathway Involvement:

Given the anticancer potential of related compounds, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of a key cancer-related pathway, such as the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While experimental data on this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its expected properties and potential applications based on the well-characterized analog, 2-Nitro-4-thiocyanatoaniline. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents, particularly in oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers are encouraged to use the information presented herein as a basis for their own experimental inquiries into this promising compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Nitro-4-thiocyanatoaniline 95 54029-45-7 [sigmaaldrich.com]

- 3. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]

- 4. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. calibrechem.com [calibrechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Properties of Substituted Iodo- and Thiocyanato-Anilines

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of iodo- and thiocyanato- functional groups into the aniline scaffold provides versatile intermediates for creating more complex molecules with diverse biological activities.[3][4] This technical guide consolidates key data and experimental protocols for three such derivatives, offering a comparative perspective for researchers in drug discovery and development.

Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties of the selected aniline derivatives is presented below. This data is crucial for reaction planning, purification, and characterization.

| Property | 2-Iodoaniline | 2-Iodo-4-nitroaniline | 2-Nitro-4-thiocyanatoaniline |

| CAS Number | 615-43-0[5] | 6293-83-0[6] | 54029-45-7[7][8][9][10][11][12] |

| Molecular Formula | C₆H₆IN[5] | C₆H₅IN₂O₂[13] | C₇H₅N₃O₂S[7][8][10] |

| Molecular Weight | 219.02 g/mol [5] | 264.02 g/mol [6] | 195.20 g/mol [7][8] |

| Appearance | Not specified | Yellow needles[14] | Yellow solid/powder[3] |

| Melting Point | Not specified | 105-109 °C[6] | 113 °C[15] |

| SMILES String | C1=CC=C(C(=C1)N)I[5] | Nc1ccc(cc1I)--INVALID-LINK--=O[6] | Nc1ccc(SC#N)cc1--INVALID-LINK--=O[15] |

| InChI Key | UBPDKIDWEADHPP-UHFFFAOYSA-N[5] | LOLSEMNGXKAZBZ-UHFFFAOYSA-N[6] | QUWHIBBGKKRYFW-UHFFFAOYSA-N[8][15] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Iodo-4-nitroaniline and 2-Nitro-4-thiocyanatoaniline are provided below. These protocols offer practical guidance for laboratory-scale preparation.

This procedure describes the direct iodination of 4-nitroaniline using iodine monochloride.

Procedure: [14]

-

Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.

-

With continuous stirring, slowly add a solution of 17.8 g of iodine chloride dissolved in acetic acid.

-

After the addition is complete, allow the reaction mixture to stand for one hour.

-

Pour the reaction mixture into 1 liter of boiling water.

-

Boil the solution for a few minutes and then filter it while hot.

-

Upon cooling, the filtrate will yield long, yellow needles of 2-iodo-4-nitroaniline.

Note: Using double the quantity of iodine chloride and a higher reaction temperature can lead to the formation of 2,6-diiodo-4-nitroaniline.[14]

Two modern and efficient methods for the thiocyanation of 2-nitroaniline are presented: a mechanochemical approach and an ultrasonically-assisted synthesis.

1. Mechanochemical Synthesis: [3][16]

This solvent-free method utilizes a vibratory mill to promote the reaction.

-

Reagents and Equipment:

-

2-nitroaniline (0.2 mmol)

-

Ammonium thiocyanate (1.5 equiv, 0.3 mmol)

-

Ammonium persulfate (1.5 equiv, 0.3 mmol)

-

Silica (SiO₂) (0.15 g, 230–400 mesh) as a grinding auxiliary

-

Vibratory mill (e.g., Retsch MM200) with 5 mL stainless-steel grinding jars and 7 mm diameter stainless-steel balls.

-

-

Procedure:

-

Add 2-nitroaniline and silica to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings.

-

Mill the mixture at 25 Hz for 2.0 minutes.

-

Add ammonium thiocyanate and ammonium persulfate to the jar.

-

Continue milling for 1.0 hour at 25 Hz.

-

The crude product can then be purified by column chromatography.

-

2. Ultrasonically Assisted Synthesis: [17]

This method employs ultrasound irradiation to accelerate the reaction.

-

Reagents:

-

2-nitroaniline

-

Ammonium thiocyanate

-

Reusable silica-supported Brønsted acid catalyst (e.g., HClO₄-SiO₂)

-

-

Procedure:

-

The reaction is carried out by treating 2-nitroaniline with ammonium thiocyanate in the presence of the catalyst under ultrasound irradiation. This method has been shown to significantly reduce reaction times compared to conventional heating.[17]

-

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic pathways described in the experimental protocols.

Caption: Synthetic route to 2-Iodo-4-nitroaniline.

Caption: Methods for synthesizing 2-Nitro-4-thiocyanatoaniline.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies on substituted anilines have shown that their biological activity and toxicity are correlated with physicochemical parameters such as the Hammett sigma constant, hydrogen bonding capacity, and lipophilicity (logP).[18][19][20][21] Generally, the presence of electron-withdrawing groups on the aniline ring tends to increase toxicity.[18][20] These models are valuable tools in the early stages of drug discovery for predicting the potential effects of novel aniline derivatives.

This guide provides a foundational understanding of the synthesis and properties of key iodo- and thiocyanato-substituted anilines. The presented protocols and data can aid researchers in the design and execution of experiments aimed at developing novel compounds with potential therapeutic applications.

References

- 1. cresset-group.com [cresset-group.com]

- 2. nbinno.com [nbinno.com]

- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ヨード-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Buy Online CAS Number 54029-45-7 - TRC - 2-Nitro-4-thiocyanato Aniline | LGC Standards [lgcstandards.com]

- 10. calpaclab.com [calpaclab.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]

- 13. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. 2-Nitro-4-thiocyanatoaniline 95 54029-45-7 [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 18. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. afit.edu [afit.edu]

2-Iodo-4-thiocyanatoaniline: An Inquiry into its Discovery and History

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and synthesis of 2-Iodo-4-thiocyanatoaniline . This suggests that the compound may be novel, exceptionally rare, or has not been extensively documented in publicly accessible resources.

While searches were conducted across various chemical and historical databases, no records of its initial synthesis, characterization, or early applications were found. Similarly, patent literature and scholarly articles do not provide experimental protocols or quantitative data related to this specific molecule.

In contrast, significant information is available for structurally related compounds, particularly 2-Nitro-4-thiocyanatoaniline . This analog has been described in various contexts, including its synthesis and use as an intermediate in the production of dyes and pharmaceuticals. For instance, methods for the direct thiocyanation of 2-nitroaniline have been detailed, and its role as a precursor in the synthesis of anthelmintic drugs like albendazole is documented.[1][2][3]

The study of thiocyanatoanilines, in a broader sense, has a history extending over a century, initially driven by the dye industry.[1] Early methods often involved hazardous reagents like thiocyanogen, but have since evolved to utilize safer and more efficient reagents such as potassium or ammonium thiocyanate in the presence of an oxidizing agent.[1]

Given the lack of specific information for this compound, it is plausible that:

-

The compound has not yet been synthesized or characterized.

-

Research on this specific molecule exists but is not publicly indexed.

-

The nomenclature may be subject to variation, although searches for related terms also yielded no relevant results.

Therefore, a technical guide on the discovery and history of this compound cannot be constructed at this time due to the apparent absence of foundational research on the compound. Further investigation would likely require novel synthesis and characterization efforts. Researchers interested in this molecule may consider adapting known synthetic routes for other halogenated and thiocyanated anilines as a starting point for its potential creation and study.

References

Spectroscopic and Structural Elucidation of 2-Iodo-4-thiocyanatoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-Iodo-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data and a plausible synthetic route are also presented to facilitate further research and application in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of related compounds, including various substituted iodoanilines and thiocyanatoanilines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | d | ~ 2.0 | H-3 |

| ~ 7.4 - 7.6 | dd | ~ 8.5, 2.0 | H-5 |

| ~ 6.7 - 6.9 | d | ~ 8.5 | H-6 |

| ~ 4.0 - 5.0 | br s | - | -NH₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-1 (C-NH₂) |

| ~ 85 - 90 | C-2 (C-I) |

| ~ 138 - 140 | C-3 |

| ~ 110 - 115 | C-4 (C-SCN) |

| ~ 130 - 132 | C-5 |

| ~ 115 - 117 | C-6 |

| ~ 110 - 112 | -SCN |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 2160 - 2140 | Strong, Sharp | S-C≡N stretch (thiocyanate) |

| 1620 - 1580 | Strong | N-H bend |

| 1500 - 1400 | Medium - Strong | C=C aromatic ring stretch |

| ~ 820 | Strong | C-H out-of-plane bend (para-substitution) |

| ~ 750 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 276 | [M]⁺ (Molecular ion) |

| ~ 218 | [M - SCN]⁺ |

| ~ 149 | [M - I]⁺ |

| ~ 92 | [M - I - SCN]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-aminophenyl thiocyanate.

-

Thiocyanation of Aniline: Aniline can be thiocyanated at the para-position using a variety of reagents, such as ammonium thiocyanate in the presence of an oxidizing agent like ammonium persulfate, to yield 4-aminophenyl thiocyanate.

-

Iodination of 4-aminophenyl thiocyanate: The resulting 4-aminophenyl thiocyanate can then be iodinated at the ortho-position to the amino group. A common method for such regioselective iodination is the use of iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent in a suitable solvent like acetic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC) to determine the molecular weight and fragmentation pattern.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Determining the Solubility of 2-Iodo-4-thiocyanatoaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Iodo-4-thiocyanatoaniline in organic solvents. A comprehensive search of scientific literature revealed no specific quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to determine its solubility through established experimental protocols. It also discusses the theoretical considerations that can guide solvent selection.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound possesses several functional groups that will influence its interaction with different organic solvents:

-

Aniline Group (-NH2): This group can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially enhancing solubility in less polar solvents.

-

Thiocyanato Group (-SCN): This group adds to the molecule's polarity.

-

Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar solvents.

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of an organic compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to quickly screen a range of solvents.

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a vial.

-

Add a measured volume of the selected organic solvent (e.g., 1 mL) in small portions.

-

After each addition, vigorously agitate the vial for a set period (e.g., 60 seconds).

-

Observe if the solid completely dissolves. If it does, the compound is considered soluble at that concentration. If not, continue adding solvent up to a defined volume.

This method allows for a rapid classification of the compound as soluble, partially soluble, or insoluble in a particular solvent.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the isothermal shake-flask method is a widely accepted technique.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Seal the vial and place it in a constant temperature bath with continuous agitation (e.g., using a shaker or rotator). The system should be left to equilibrate for a sufficient period, which can range from 24 to 72 hours, to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.

-

Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute.

-

UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established, this can be a straightforward method for concentration determination.

-

Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | ||

| e.g., Acetone | Polar Aprotic | 25 | ||

| e.g., Toluene | Nonpolar | 25 | ||

| ... | ... | ... |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

By following these protocols and theoretical considerations, researchers can systematically determine the solubility of this compound in a range of organic solvents, generating valuable data for its application in drug development and other scientific endeavors.

References

Theoretical Properties of 2-Iodo-4-thiocyanatoaniline: A Predictive Technical Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive theoretical analysis of 2-Iodo-4-thiocyanatoaniline, a novel aniline derivative. By examining the constituent functional groups—an aniline core, an ortho-iodine substituent, and a para-thiocyanate substituent—we can forecast its physicochemical, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this compound, providing a robust starting point for further experimental investigation.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated by considering the contributions of its iodo- and thiocyanato- functional groups to the aniline scaffold. Data from similar molecules, such as 2-iodoaniline[1][2][3][4][5], 2-iodo-4-nitroaniline[6][7][8], and 2-nitro-4-thiocyanatoaniline[9][10][11], were used for these predictions.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₇H₅IN₂S | Based on the chemical structure. |

| Molecular Weight | 276.09 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Yellow to brown crystalline solid | Aniline derivatives with iodo and nitro/thiocyanato groups are typically colored crystalline solids[2][4]. |

| Melting Point | 80 - 100 °C (range) | Interpolated from the melting points of 2-iodoaniline (55-58 °C)[2], 2-iodo-4-nitroaniline (105-109 °C)[7], and 2-nitro-4-thiocyanatoaniline (113 °C)[9][10]. The thiocyanato group is expected to have a different impact on the crystal lattice energy than a nitro group. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, DMSO, Methanol) | Based on the known solubilities of iodoanilines and thiocyanatoanilines[2][3][4][5]. |

| pKa (of conjugate acid) | ~1.0 - 2.0 | The electron-withdrawing nature of both the ortho-iodo and para-thiocyanato groups is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6) and 2-iodoaniline (pKa ~2.6)[2]. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound would involve a two-step process starting from 2-iodoaniline. This approach is based on established methods for the thiocyanation of anilines[12][13][14]. The para-position to the strongly activating amino group is the most likely site for electrophilic substitution.

Detailed Methodology

Step 1: Synthesis of this compound from 2-Iodoaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a DMSO:H₂O mixture[12][15].

-

Reagent Addition: Add ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution and stir until dissolved[12][15]. Cool the mixture to between 0 °C and 10 °C in an ice bath.

-

Initiation of Thiocyanation: Prepare a solution of an oxidizing agent, such as bromine (1.1 equivalents) in acetic acid[15] or benzyltrimethylammonium dichloroiodate (1.2 equivalents)[12], in the dropping funnel. Add the oxidizing solution dropwise to the reaction mixture while maintaining the temperature below 15 °C. The reaction is expected to be exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by pouring the mixture into a large volume of cold water. The product is expected to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known substituent effects on the aniline ring. Data for 2-iodoaniline[1][16][17][18][19], 2-nitro-4-thiocyanatoaniline[13][20][21], and other substituted anilines[16] were used as references.

| Spectroscopy | Predicted Data | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (d, 1H, H-3), δ ~7.4-7.5 (dd, 1H, H-5), δ ~6.7-6.8 (d, 1H, H-6), δ ~4.2-4.5 (br s, 2H, -NH₂) | The proton at H-3 (ortho to I, meta to SCN) will be the most deshielded. H-5 (meta to I, ortho to SCN) will show coupling to both H-3 and H-6. H-6 (ortho to -NH₂, meta to I) will be the most shielded aromatic proton. The -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148-150 (C-1), δ ~85-90 (C-2), δ ~138-140 (C-3), δ ~105-110 (C-4), δ ~132-134 (C-5), δ ~115-117 (C-6), δ ~110-112 (-SCN) | C-1 (attached to N) will be deshielded. C-2 (attached to I) will be significantly shielded due to the heavy atom effect. C-4 (attached to SCN) will be shielded. The thiocyanate carbon (-SCN) typically appears around 110-112 ppm[13]. |

| IR Spectroscopy (Solid, cm⁻¹) | ν ~3400-3500 (N-H stretch, asymmetric and symmetric), ν ~2150-2160 (C≡N stretch, sharp and strong), ν ~1600-1620 (N-H bend), ν ~1500-1580 (C=C aromatic stretch), ν ~800-850 (C-H out-of-plane bend for 1,2,4-substitution) | The N-H stretches are characteristic of a primary amine. The thiocyanate C≡N stretch is a highly characteristic, sharp, and strong absorption band[13]. |

Predicted Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its three functional groups: the amino group, the iodo substituent, and the thiocyanato group.

-

Amino Group (-NH₂): This group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives[22].

-

Iodo Group (-I): The iodine atom is an excellent leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[22][23]. This allows for the introduction of carbon-based substituents at the 2-position. The reactivity of iodine in such reactions is generally higher than that of chlorine or bromine[22].

-

Thiocyanato Group (-SCN): This group is a versatile functional handle. It can be hydrolyzed to a thiol, which can then be alkylated to form thioethers. This transformation is crucial in the synthesis of certain pharmaceuticals like albendazole from related thiocyanatoaniline precursors[13].

The combination of these functional groups suggests that this compound could be a valuable building block in medicinal chemistry and materials science[23][24]. Iodoanilines are used in the synthesis of anti-cancer drugs[2], and thiocyanatoanilines are precursors to various biologically active heterocyclic compounds[13][14].

Logical Relationship Diagram

References

- 1. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodoaniline | 615-43-0 [chemicalbook.com]

- 3. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 2-Iodoaniline | 615-43-0, 2-Iodoaniline Formula - ECHEMI [echemi.com]

- 6. 2-Iodo-4-nitroaniline | CAS#:6293-83-0 | Chemsrc [chemsrc.com]

- 7. 2-Iodo-4-nitroaniline | 6293-83-0 [chemicalbook.com]

- 8. 2-Iodo-4-nitroaniline CAS#: 6293-83-0 [amp.chemicalbook.com]

- 9. 2-Nitro-4-thiocyanatoaniline | CAS#:54029-45-7 | Chemsrc [chemsrc.com]

- 10. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 2-Iodoaniline(615-43-0) 13C NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 2-Nitro-4-thiocyanatoaniline(54029-45-7) 1H NMR spectrum [chemicalbook.com]

- 21. 4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. chemimpex.com [chemimpex.com]

Potential Biological Activity of 2-Iodo-4-thiocyanatoaniline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

While 2-Iodo-4-thiocyanatoaniline is a distinct chemical entity for which specific biological data is not yet available in published literature, its structural components—an aniline core, an iodine substituent, and a thiocyanate group—suggest a strong potential for significant pharmacological activity. This document serves as a technical guide to the potential biological activities of this compound, drawing inferences from the known effects of structurally related compounds. We will explore its predicted antimicrobial, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed experimental protocols for future in vitro evaluation and visual workflows to guide research and development efforts.

Introduction

This compound is an aromatic organic compound featuring a central aniline ring substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. The unique combination of these functional groups makes it a molecule of interest for biological screening. The aniline scaffold is a common feature in many pharmaceuticals. The presence of a halogen (iodine) and a pseudohalogen (thiocyanate) is known to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological efficacy and altering its mechanism of action. This whitepaper will synthesize existing knowledge on related chemical structures to build a predictive profile of this compound's potential biological activities.

Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of compounds sharing its key functional groups.

Antimicrobial Activity

The thiocyanate (-SCN) group is a well-known pharmacophore associated with antimicrobial properties. Organic thiocyanates have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[1] The innate immune system utilizes thiocyanate ions, which are oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is better tolerated by mammalian cells than other oxidants like hypochlorous acid.[2][3] This suggests that this compound could either exert direct antimicrobial effects or be metabolized to active compounds.

Furthermore, iodo-substituted aromatic compounds, including iodo-quinolines and iodo-anilines, have been reported to possess significant antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] The combination of both iodo and thiocyanato groups on an aniline scaffold could lead to a synergistic or enhanced antimicrobial effect. For instance, a study on allylic thiocyanates showed that halogenated aryl groups enhanced activity against several pathogens, including MRSA.[1]

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound/Class | Organism(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Allylic thiocyanates (halogenated) | Methicillin-resistant S. aureus (MRSA) | Inhibition Zone | Comparable to Imipenem | [1] |

| 2,6-dichloro-4-thiocyanatoaniline | Dermatophytes | In vitro testing | High activity | [7] |

| 4-hydroxy-3-iodo-quinol-2-one | MRSA | MIC | 0.049 - 0.097 µg/mL | [4] |

| Iodo-quinoline derivatives | S. epidermidis, C. parapsilosis | MIC | Varied activity based on substitution |[5][8] |

Anticancer Activity

Aniline and its derivatives are foundational structures in the development of various anticancer agents. The cytotoxicity of aniline itself has been linked to the induction of oxidative stress and apoptosis in hepatocytes.[9] More complex aniline derivatives have been developed as potent inhibitors of key signaling pathways in cancer.

The thiocyanate and isothiocyanate moieties are also of significant interest in oncology. Isothiocyanates, found in cruciferous vegetables, are known for their cancer-preventive properties.[10] Some 3-thiocyanato-1H-indole derivatives have shown potent cytotoxicity against human cancer cell lines.[11] Similarly, thiobenzanilides, which share structural similarities, have been shown to induce apoptosis in human melanoma cells through the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Given these precedents, this compound is a candidate for anticancer screening. Its mechanism could potentially involve the induction of apoptosis via mitochondrial pathways, a common mechanism for many cytotoxic compounds.

Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. The core structure of this compound, with its reactive thiocyanate group and potential for various intermolecular interactions, suggests it could act as an enzyme inhibitor. The specific targets are unknown, but enzymes involved in microbial metabolic pathways or cancer cell proliferation would be logical starting points for investigation. Enzyme inhibition assays are therefore a crucial step in characterizing the bioactivity of this compound.[12][13]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is a standard preliminary test for antimicrobial activity.[14][15][16]

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.[16]

-

Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent should be tested alone as a negative control. The disks are then placed firmly on the surface of the inoculated agar.

-

Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[15]

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19][20]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[18]

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the test compound is added. Control wells should contain medium with DMSO at the same concentration used for the test compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[19]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[19]

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[19] Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[19]

General Enzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory effect of this compound on a specific enzyme.[12][13][21]

-

Preparation of Reagents: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, its substrate, and this compound (the inhibitor).

-

Pre-incubation: In a 96-well plate or cuvette, mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period to permit the inhibitor to bind to the enzyme.[12]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[12]

-

Monitoring the Reaction: The rate of the reaction is monitored over time. This can be done continuously using a spectrophotometer or fluorometer to measure the change in absorbance or fluorescence as the substrate is converted to the product.[22] Alternatively, for discontinuous assays, the reaction can be stopped at specific time points, and the amount of product formed can be quantified using methods like HPLC.

-

Data Analysis: The reaction rates at different inhibitor concentrations are compared to the rate of the uninhibited reaction (control). The data can be used to calculate the IC₅₀ of the inhibitor and to determine the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.[21]

Mandatory Visualizations

The following diagrams provide a conceptual framework for the potential activities and experimental evaluation of this compound.

Caption: Structure-Activity Relationship of this compound.

Caption: General workflow for screening the biological activity of a novel compound.

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a bioactive molecule. The presence of the aniline, iodine, and thiocyanate moieties points towards probable antimicrobial and anticancer properties, likely mediated through mechanisms such as oxidative stress, apoptosis induction, and enzyme inhibition. The experimental protocols and conceptual workflows provided in this document offer a clear roadmap for the systematic evaluation of this promising compound. Further research is warranted to isolate and characterize its specific biological effects and to determine its potential for future therapeutic development.

References

- 1. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asm.org [asm.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Enzyme assay - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-Iodo-4-thiocyanatoaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-thiocyanatoaniline is a versatile, yet underexplored, trifunctional organic building block. Its unique arrangement of an amino group, an iodine atom, and a thiocyanate moiety on an aromatic ring offers a rich platform for diverse chemical transformations. The amino group serves as a nucleophile or a directing group, the iodine atom is an excellent leaving group for cross-coupling reactions, and the thiocyanate group can be converted into various sulfur-containing functionalities. These attributes make this compound a promising scaffold for the synthesis of novel heterocyclic compounds, functionalized materials, and potential pharmaceutical agents. This document provides a prospective overview of its synthesis and synthetic applications, drawing upon established methodologies for analogous compounds.

Proposed Synthesis of this compound

Synthetic Pathway

Caption: Proposed Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Iodination

Materials:

-

4-Aminophenyl thiocyanate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminophenyl thiocyanate in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Applications in Organic Synthesis

The three distinct functional groups on this compound allow for a variety of selective transformations, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Reactions at the Iodine Position

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.[3][4][5]

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Biaryls, styrenes |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Aryl alkynes |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Substituted alkenes |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, etc. | Di- and tri-substituted anilines |

| Ullmann Coupling | Alcohols, thiols | CuI, various ligands | Aryl ethers, aryl thioethers |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Reactions at the Thiocyanate Group

The thiocyanate group is a versatile precursor to various sulfur-containing functionalities.[6][7]

Table 2: Transformations of the Aryl Thiocyanate Group

| Reaction | Reagents | Product Functional Group |

| Reduction to Thiol | LiAlH₄, NaBH₄, or Zn/HCl | Thiol (-SH) |

| Conversion to Thioether | 1. Reduction to thiolate (-S⁻)\n2. Alkyl halide (R-X) | Thioether (-SR) |

| Hydrolysis to Thiocarbamate | Acid or base hydrolysis | Thiocarbamate (-S-CO-NH₂) |

| Cyclization Reactions | With adjacent nucleophiles | Sulfur-containing heterocycles |

Experimental Protocol: Conversion to an Aryl Thioether

Materials:

-

This compound

-

Sodium borohydride (NaBH₄, 2-3 eq)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq)

-

Ethanol or Methanol

Procedure:

-

Reduction to Thiolate:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Slowly add sodium borohydride in portions at room temperature.

-

Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

-

-

Alkylation:

-

Slowly add the alkyl halide to the reaction mixture.

-

Stir at room temperature for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the corresponding 2-iodo-4-(alkylthio)aniline.

-

Caption: Synthesis of an aryl thioether from this compound.

Reactions Involving the Amino Group

The amino group can be acylated, alkylated, or diazotized to further diversify the molecular scaffold. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the presence of the iodo and thiocyanato groups will also influence the regioselectivity.

Potential in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many biologically active molecules and functional materials.

-

Medicinal Chemistry: The ability to generate diverse libraries of compounds through cross-coupling and thiocyanate transformations makes this scaffold attractive for lead discovery. Aryl thioethers and biaryl structures are common in various therapeutic agents.[1] The iodoaniline moiety itself is a key building block in the synthesis of anticancer and anti-inflammatory drugs.[2]

-

Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this molecule a candidate for the synthesis of organic semiconductors, dyes, and polymers with tailored electronic and optical properties.[4][5]

Safety Information

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific safety data, refer to the Safety Data Sheet (SDS) of this compound or structurally related chemicals.

Conclusion

This compound represents a promising, yet underutilized, building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, providing access to a diverse array of complex molecules. The protocols and applications outlined in this document, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile compound in the fields of drug discovery, materials science, and beyond.

References

- 1. calibrechem.com [calibrechem.com]

- 2. calibrechem.com [calibrechem.com]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

Application Notes and Protocol for the Suzuki Coupling of 2-Iodo-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-iodo-4-thiocyanatoaniline with various arylboronic acids. This protocol is designed to achieve chemoselective coupling at the C-I bond while preserving the thiocyanate functional group, a moiety of interest in medicinal chemistry for its potential biological activities. The aniline functionality makes the substrate electron-rich, which can influence the reaction conditions required for optimal coupling.

Challenges and Considerations: Chemoselectivity

The primary challenge in the Suzuki coupling of this compound is the potential for a competitive side reaction involving the thiocyanate group. Under certain palladium-catalyzed conditions, aryl thiocyanates can undergo cyanation to form nitriles. To favor the desired C-C bond formation at the highly reactive C-I bond and suppress the unwanted reaction at the C-SCN bond, careful selection of the catalyst, ligand, and reaction conditions is crucial. The protocol outlined below is optimized to maximize the yield of the desired biaryl product while minimizing side reactions.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (0.01-0.03 equiv) and SPhos (0.02-0.06 equiv) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve the desired solvent ratio (typically between 4:1 and 10:1 dioxane:water).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

-

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound. Researchers should note that optimization may be necessary for different arylboronic acids.

| Parameter | Recommended Condition | Range for Optimization | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, effective, and air-stable precatalyst. |

| Ligand | SPhos | XPhos, RuPhos | Bulky, electron-rich phosphine ligands like SPhos are known to promote the oxidative addition of aryl iodides and facilitate the reductive elimination step, leading to higher yields and faster reaction times, particularly with electron-rich anilines. They can also disfavor interactions with the sulfur atom of the thiocyanate group. |

| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | An inorganic base is required for the transmetalation step. K₂CO₃ and K₃PO₄ are effective and commonly used. The choice of base can influence the reaction rate and yield. |

| Solvent System | 1,4-Dioxane / Water (4:1 to 10:1) | Toluene/Water, THF/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80 °C | 60-100 °C | Heating is generally required to drive the reaction to completion in a reasonable time. |

| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the oxidation and deactivation of the palladium(0) active catalyst. |

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 2-Iodo-4-thiocyanatoaniline in Medicinal Chemistry

A thorough review of scientific literature and chemical databases reveals no specific documented applications of 2-Iodo-4-thiocyanatoaniline in medicinal chemistry. While the individual components of this molecule—an iodoaniline scaffold and a thiocyanate group—are found in various biologically active compounds, the specific combination represented by this compound is not associated with any detailed pharmacological studies, mechanisms of action, or established experimental protocols within the field of drug discovery and development.

This document aims to provide a transparent overview of the available information on related compounds, which may offer hypothetical starting points for researchers interested in exploring the potential of this compound. The content herein is based on inferential knowledge from structurally similar molecules.

Introduction to Related Compounds

The structural framework of this compound suggests potential for bioactivity based on the known roles of iodoanilines and thiocyanates in medicinal chemistry.

-

Iodoaniline Derivatives: The iodoaniline moiety serves as a versatile chemical intermediate in the synthesis of a range of pharmaceuticals.[1][2] For instance, o-iodoaniline is a precursor for indole-containing anticancer agents and other therapeutic molecules.[2] The iodine atom itself can act as a reactive site for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery screening.[1]

-

Thiocyanatoaniline Derivatives: Aryl thiocyanates are recognized as important building blocks for bioactive compounds.[3][4] The thiocyanate group can be a precursor to other sulfur-containing functional groups, which are common in many biologically active molecules.[4] Some thiocyanato-containing compounds have been investigated for their antibacterial and antioxidant properties.[4]

A closely related compound, 2-Nitro-4-thiocyanatoaniline , serves as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs such as albendazole.[5] The presence of the nitro and thiocyanate groups in this molecule is also suggestive of potential antimicrobial activity.[5]

Hypothetical Applications and Areas for Investigation

Given the absence of direct data, the following areas represent potential, yet unproven, avenues for research into the medicinal chemistry applications of this compound:

-

Anticancer Drug Discovery: Leveraging the role of iodoanilines as precursors to anticancer agents, this compound could be explored as a starting material for novel kinase inhibitors or other targeted therapies.[1][6][7]

-

Antimicrobial Agent Development: The thiocyanate moiety, present in compounds with known antimicrobial effects, suggests that this compound and its derivatives could be screened for activity against various bacterial and fungal pathogens.[4][5]

-

Enzyme Inhibition: The electrophilic nature of the thiocyanate group could potentially allow for covalent interactions with enzymatic targets, making it a candidate for inhibitor design.

Synthesis and Characterization

Table 1: General Synthetic Approaches for Aryl Thiocyanates

| Method | Reagents | General Conditions | Reference |

| Electrophilic Thiocyanation | Aniline derivative, Ammonium thiocyanate, Ammonium persulfate | Mechanochemical (ball-milling), solvent-free | [3][4] |

| Solution-Phase Thiocyanation | Aniline derivative, Sodium thiocyanate, Bromine | Acetic acid, controlled temperature | [5] |

Note: These are generalized protocols and would require optimization for the specific synthesis of this compound.

Experimental Protocols for Future Investigation

Should a researcher synthesize this compound, the following are generalized experimental protocols that could be adapted to evaluate its potential biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the effect of a novel compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Objective: To determine the MIC of this compound against selected bacterial or fungal strains.

Methodology:

-

Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of General Concepts

As there are no specific signaling pathways or experimental workflows for this compound, the following diagrams illustrate general concepts in drug discovery and chemical synthesis that would be relevant to its future investigation.

Caption: A generalized workflow for drug discovery.

Caption: A conceptual workflow for aryl thiocyanate synthesis.

Disclaimer: The information provided is for research and informational purposes only and is based on general chemical principles and data from related compounds. The absence of specific literature on this compound means that any potential applications are purely speculative at this time. Researchers should conduct their own thorough investigations and safety assessments before synthesizing or using this compound.

References

- 1. calibrechem.com [calibrechem.com]

- 2. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 2-Iodo-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-thiocyanatoaniline is a halogenated and thiocyanated aniline derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the iodo, thiocyanato, and amino functional groups. The thiocyanate group, in particular, can be a precursor to various sulfur-containing heterocycles and other functionalities with potential biological activity. This document provides a detailed experimental protocol for the synthesis of this compound, starting from the commercially available 2-iodoaniline. The described method is based on the electrophilic thiocyanation of the aniline ring, a common and effective strategy for the introduction of the thiocyanate group.

Principle of the Method

The synthesis of this compound is achieved through the electrophilic thiocyanation of 2-iodoaniline. In this reaction, ammonium thiocyanate is oxidized in situ by bromine in glacial acetic acid to generate the electrophilic thiocyanogen species ((SCN)₂). The electron-rich aniline ring of 2-iodoaniline then attacks the thiocyanogen, leading to the substitution of a hydrogen atom with a thiocyanate group. The amino group is a strong activating group and directs the substitution to the ortho and para positions. Since the ortho position is already occupied by an iodine atom, the thiocyanation occurs regioselectively at the para position.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Iodoaniline | 1.0 eq |

| Ammonium thiocyanate | 2.1 eq |

| Bromine | 1.0 eq |

| Glacial Acetic Acid | Solvent |

| Reaction Conditions | |

| Temperature | 10-20°C (during bromine addition) |

| Reaction Time | 30-60 minutes |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₅IN₂S |

| Molecular Weight | 276.09 g/mol |

| Expected Yield | 60-70% |

| Appearance | Yellow to brown solid |

Experimental Protocol

Materials:

-

2-Iodoaniline

-

Ammonium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Water (distilled or deionized)

-

Sodium hydroxide solution (20%)

-

Ligroin (boiling point 90-100°C) or other suitable recrystallization solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers, flasks, and other standard laboratory glassware

-

Suction filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

-

Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-iodoaniline (1.0 eq) and ammonium thiocyanate (2.1 eq) in glacial acetic acid in a beaker or flask equipped with a magnetic stirrer.

-

Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 10-20°C with stirring.

-

Bromine Addition: In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the temperature is maintained below 20°C.

-

Reaction Completion: After the complete addition of bromine, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 10-20 minutes.

-

Precipitation: Pour the reaction mixture into a large volume of water (approximately 20 times the volume of the reaction mixture). A solid precipitate of the crude product should form.

-

Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with water to remove any remaining acid and salts.

-

Neutralization and Further Precipitation: To the filtrate, slowly add a 20% sodium hydroxide solution until it is alkaline to litmus paper. This may cause further precipitation of the product. Collect any additional solid by suction filtration and wash with water.

-

Drying: Combine all the collected solid and air-dry or dry in a desiccator.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ligroin (b.p. 90-100°C) or another suitable solvent. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Characterization: Determine the melting point of the purified product and characterize its structure using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2-Iodo-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals